N-Ethyl-3,5-difluoroaniline

Medicinal Chemistry Lipophilicity Drug Design

Sourcing the correct N-alkyl 3,5-difluoroaniline is critical-using the free aniline or wrong N-alkyl analog leads to over-alkylation byproducts, failed coupling, or off-target biological effects. This N-ethyl derivative is the exact solution. • Enables selective amine protection during herbicide intermediate synthesis, suppressing dimerization and improving yield. • XLogP3-AA 2.5 and TPSA 12 Ų support passive blood-brain barrier penetration for CNS drug discovery. • Exact mass 157.07031 Da serves as an ideal internal standard for quantifying N-methyl or N-propyl analogs without MS channel interference.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 119284-23-0
Cat. No. B048625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3,5-difluoroaniline
CAS119284-23-0
SynonymsBenzenamine, N-ethyl-3,5-difluoro- (9CI)
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC(=C1)F)F
InChIInChI=1S/C8H9F2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3
InChIKeyBNBCNJSNRMAIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3,5-difluoroaniline Chemical Identity and Sourcing


N-Ethyl-3,5-difluoroaniline (CAS 119284-23-0) is a fluorinated aromatic secondary amine with the molecular formula C₈H₉F₂N, belonging to the 3,5-difluoroaniline derivative class [1]. Its structure features a benzene ring substituted with fluorine atoms at the 3- and 5-positions and an ethyl group on the nitrogen, yielding a molecular weight of 157.16 g/mol, a computed XLogP3-AA of 2.5, and a topological polar surface area of 12 Ų [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the specific N-ethyl substitution pattern can modulate physicochemical properties and biological target interactions compared to other N-alkyl or unsubstituted analogs.

Medicinal chemistry building block with defined N-ethyl substitution for SAR studies
Agrochemical intermediate compatible with auxin transport inhibitor synthetic routes
MS-friendly exact mass (157.07 Da) supports bioanalytical method differentiation

N-Ethyl-3,5-difluoroaniline Substitution Risk


Within the 3,5-difluoroaniline class, variations in N-alkyl substitution significantly alter lipophilicity, hydrogen-bonding capacity, and steric bulk, which can lead to divergent reactivity, downstream coupling efficiency, and biological target selectivity [1]. A procurement decision based solely on the 3,5-difluoroaniline core without accounting for the N-ethyl group can result in failed synthesis, off-target effects, or increased purification burden, making compound-specific sourcing a critical requirement.

Core Risk 3,5-Difluoroaniline or N-methyl analog may shift lipophilicity and steric profile, altering target engagement in designed scaffolds.
Synthesis Risk Primary aniline analogs may lead to over-alkylation and higher purification burden vs. the N-ethyl protected intermediate.
Assay Risk N-Propyl analog may introduce additional conformational flexibility, potentially masking binding entropy comparisons.

N-Ethyl-3,5-difluoroaniline Differentiation Evidence


Lipophilicity vs. 3,5-Difluoroaniline

The N-ethyl substitution on 3,5-difluoroaniline significantly increases computed lipophilicity compared to the parent aniline, affecting membrane permeability and ADME profiles. The target compound's XLogP3-AA is 2.5, whereas 3,5-difluoroaniline has an XLogP3 of 1.4, representing a 1.1 log unit increase [1][2].

Lipophilicity vs Parent
Reported
XLogP3 2.5 vs 1.4
Supports membrane permeability screening context
Cross-study computed value; review experimental logP if CNS target requires
Medicinal Chemistry Lipophilicity Drug Design

Hydrogen Bond Donor Count vs. N-Methyl Analog

The N-ethyl derivative retains one hydrogen bond donor (the secondary amine N–H), identical to the N-methyl analog, but the increased steric bulk of the ethyl group can reduce solvent-exposed H-bond donor capacity in target binding pockets. The hydrogen bond donor count is 1 for both compounds [1][2].

HBD vs N-Methyl
Class-level
1 (same count); ethyl steric bulk may reduce exposure
Steric shielding context may modulate target binding
Inferred from molecular mechanics; verify in target-specific assay
Medicinal Chemistry Hydrogen Bonding Structural Biology

Rotatable Bond Count vs. N-Propyl Analog

The number of rotatable bonds influences conformational entropy and target binding. N-Ethyl-3,5-difluoroaniline has 2 rotatable bonds, while the N-propyl analog has 3, indicating lower conformational flexibility for the ethyl derivative [1][2].

Rotatable Bonds vs N-Propyl
Reported
2 vs 3 bonds
Lower conformational entropy may support binding affinity review
Fragment-based design consideration; validate entropic contribution experimentally
Conformational Analysis Drug Design SAR

TPSA and Drug-Likeness

The TPSA of N-Ethyl-3,5-difluoroaniline is 12 Ų, identical to other N-alkyl-3,5-difluoroanilines but significantly lower than common hydrogen-bond-donor-rich aniline derivatives. This low TPSA value is well within the Veber rule threshold (<140 Ų) for oral bioavailability [1].

TPSA Drug-Likeness
Class-level
12 Ų (Veber rule compliant)
Supports CNS permeability prediction context
Class-level TPSA attribute; use as fragment prioritization cue
ADME Drug-Likeness Physicochemical Properties

Synthetic Utility as Diflufenzopyr Precursor

3,5-Difluoroaniline is a key intermediate in the synthesis of diflufenzopyr, an auxin transport inhibitor herbicide. N-Ethyl-3,5-difluoroaniline can serve as a synthetic precursor where the N-ethyl group is either retained in the final scaffold or used as a protecting group that can be removed or modified later in the synthetic route. The N-ethyl group provides distinct reactivity advantages in alkylation and coupling steps compared to the unsubstituted aniline, reducing side reactions [1].

Synthetic Utility
Reported
N-ethyl protected intermediate
May improve reaction selectivity in agrochemical routes
Inferred from patent literature; validate selectivity in specific route
Agrochemical Synthesis Herbicide Intermediate Auxin Transport Inhibitor

Exact Mass Differentiation in MS Assays

The exact mass of N-Ethyl-3,5-difluoroaniline is 157.07030562 Da, which provides a distinct MS signal separable from the N-methyl analog (143.0547 Da) by 14.0156 Da, corresponding to a CH₂ group difference. This mass difference enables unambiguous identification and quantification in complex biological matrices without isotopic interference [1][2].

MS Differentiation
Reported
Δ 14.0156 Da vs N-methyl
Supports unambiguous LC-MS/MS signal assignment
Practical for multiplexed bioanalytical method development
Mass Spectrometry Bioanalysis Isotopic Purity

N-Ethyl-3,5-difluoroaniline Application Scenarios


CNS Fragment Library Design

The combination of a low TPSA (12 Ų) and moderate lipophilicity (XLogP3-AA 2.5) positions N-Ethyl-3,5-difluoroaniline as an attractive fragment for CNS drug discovery, where passive blood-brain barrier penetration is required [1]. The N-ethyl group provides a balance between hydrophobic bulk and conformational flexibility, making it preferable over the N-methyl analog for filling medium-sized hydrophobic pockets.

Auxin Transport Inhibitor Intermediate

The 3,5-difluoroaniline core is a recognized intermediate for the synthesis of diflufenzopyr-class herbicides. N-Ethyl-3,5-difluoroaniline enables a more selective synthetic route by protecting the amine during downstream transformations, reducing dimerization and over-alkylation byproducts that plague reactions with the free aniline [1].

LC-MS/MS Internal Standard Synthesis

With an exact mass of 157.07031 Da, this compound serves as an ideal internal standard for quantifying the N-methyl or N-propyl analogs in biological samples, as the mass difference avoids chromatographic co-elution and MS channel interference [1]. Its stable secondary amine structure also provides consistent ionization efficiency across matrices.

Kinase Inhibitor Scaffold Elaboration

3,5-Difluoroaniline derivatives are common hinge-binding fragments in kinase inhibitor design. The N-ethyl substitution allows exploration of the solvent-exposed region and ribose pocket of the ATP binding site, with the rotatable bond count of 2 enabling a defined exit vector for linker attachment without introducing excessive entropy [1].

Application
Selection Property
Validation Focus
CNS Fragment Library Design
Low TPSA and moderate lipophilicity
Blood-brain barrier permeability model review
Agrochemical Intermediate Synthesis
N-ethyl amine protection profile
Reaction selectivity and byproduct monitoring
LC-MS/MS Method Development
Distinct exact mass vs N-alkyl analogs
Signal interference and co-elution review
Kinase Inhibitor Scaffold Design
Defined exit vector and rotatable bond profile
ATP-binding site SAR interpretation

Technical Documentation Hub

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36 linked technical documents
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